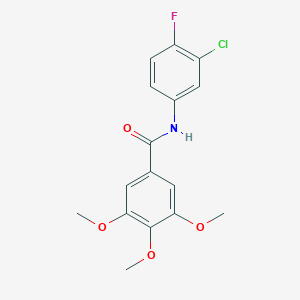
N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide, also known as CFMTB, is a chemical compound that has been the subject of scientific research due to its potential therapeutic effects. CFMTB is a derivative of the natural compound, trimethoxyphenethylamine, and has been found to have a range of biochemical and physiological effects.
作用机制
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to act through multiple pathways. N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has been found to inhibit the activity of enzymes involved in the production of inflammatory cytokines, such as COX-2 and iNOS. N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has also been found to activate the AMPK signaling pathway, which is involved in cellular energy regulation and has been implicated in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has been found to inhibit the production of inflammatory cytokines, reduce the activation of immune cells, and induce apoptosis in cancer cells. In neurodegenerative disease research, N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has been found to have neuroprotective effects and improve cognitive function.
实验室实验的优点和局限性
N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has several advantages for lab experiments, including its stability and ease of synthesis. N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide is also relatively non-toxic and has been found to have low side effects. However, N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has some limitations, including its limited solubility in water and its potential for off-target effects.
未来方向
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide. One area of interest is its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Further research is needed to determine the optimal dosage and administration of N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide for these conditions. Additionally, research is needed to investigate the potential off-target effects of N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide and its interactions with other drugs. Finally, research is needed to develop new synthesis methods for N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide that are more efficient and environmentally friendly.
合成方法
N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide can be synthesized through a multi-step process that involves the reaction of 3,4,5-trimethoxybenzaldehyde with 3-chloro-4-fluoroaniline in the presence of a catalyst. The resulting intermediate is then treated with a reducing agent to yield N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide.
科学研究应用
N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has been studied for its potential therapeutic effects in a range of conditions, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation research has shown that N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide can reduce the production of inflammatory cytokines and inhibit the activation of immune cells. In neurodegenerative disease research, N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide has been found to have neuroprotective effects and improve cognitive function.
属性
分子式 |
C16H15ClFNO4 |
|---|---|
分子量 |
339.74 g/mol |
IUPAC 名称 |
N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C16H15ClFNO4/c1-21-13-6-9(7-14(22-2)15(13)23-3)16(20)19-10-4-5-12(18)11(17)8-10/h4-8H,1-3H3,(H,19,20) |
InChI 键 |
APOWTUGUFJKTFO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)F)Cl |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



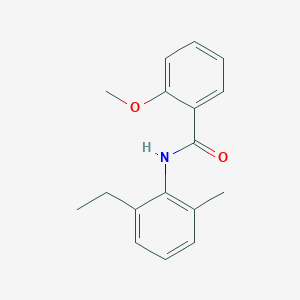
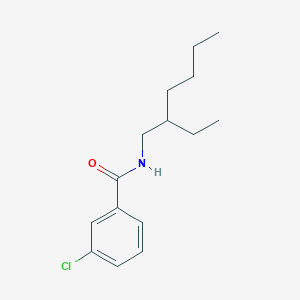
![2-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B291576.png)



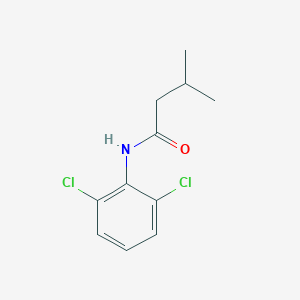

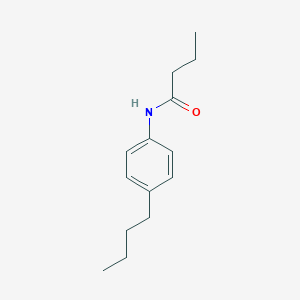


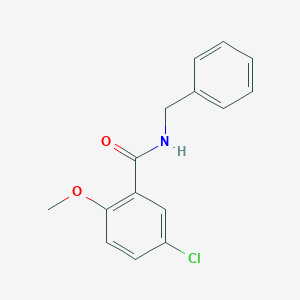

![4-ethoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B291593.png)